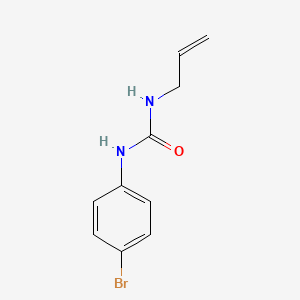
1-Allyl-3-(4-bromophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(4-bromophenyl)urea is an organic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.116 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-Allyl-3-(4-bromophenyl)urea typically involves the reaction of 4-bromoaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromoaniline} + \text{Allyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Allyl-3-(4-bromophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde. Typical oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to an aldehyde.
Reduction Reactions: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Allyl-3-(4-bromophenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Allyl-3-(4-bromophenyl)urea can be compared with other similar compounds such as:
1-Allyl-3-(3-bromophenyl)urea: This compound has the bromine atom in the meta position instead of the para position, which can affect its reactivity and binding properties.
1-(4-Bromophenyl)-3-(2-chlorophenyl)urea: The presence of an additional chlorine atom introduces further complexity and potential for diverse chemical reactions.
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea: The methoxyethyl group can influence the solubility and reactivity of the compound.
These similar compounds highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) |
InChI Key |
VWSYZRALJDAYLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
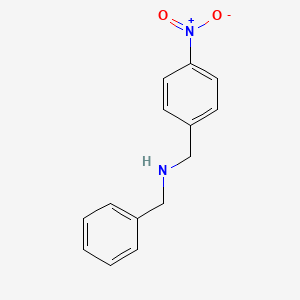
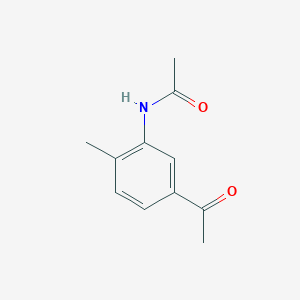
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

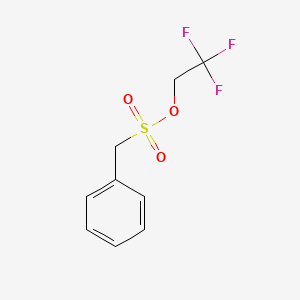






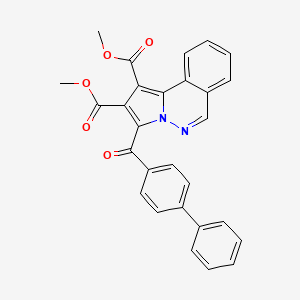
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
